5α-Dihydrodeoxycorticosterone-d7
Description
Significance of Stable Isotope-Labeled Compounds in Advanced Research Methodologies
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope of the same element. In the case of deuterated steroids, hydrogen atoms (¹H) are replaced with deuterium (B1214612) (²H or D). These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This subtle difference is the cornerstone of their utility in modern research.
The primary significance of stable isotope-labeled compounds lies in their application as internal standards for quantitative analysis. nih.govnih.gov By adding a known quantity of the labeled compound to a biological sample, researchers can accurately determine the concentration of the naturally occurring, unlabeled analyte. The labeled standard co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer, effectively correcting for sample loss during preparation and for matrix effects that can suppress or enhance the analytical signal. nih.gov This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate and precise quantification of endogenous molecules in complex biological matrices. ebi.ac.uk
Evolution of Mass Spectrometry and the Demand for Deuterated Analogs in Biological Sciences
The evolution of mass spectrometry (MS), particularly the development of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has driven the demand for deuterated analogs. Early immunoassays for steroid measurement were often hampered by cross-reactivity with structurally similar compounds, leading to inaccurate results. sigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) offered improved specificity, but often required chemical derivatization of the analytes. fu-berlin.de
Modern LC-MS/MS provides high sensitivity and specificity, allowing for the direct analysis of steroids in biological fluids with minimal sample preparation. mdpi.comnih.gov The use of deuterated internal standards in LC-MS/MS methods has become indispensable for reliable quantification, as it compensates for variations in extraction efficiency, chromatographic retention time, and ionization efficiency. sigmaaldrich.com As researchers delve deeper into the subtle fluctuations of steroid hormones in health and disease, the need for high-quality, well-characterized deuterated standards like 5α-Dihydrodeoxycorticosterone-d7 has become increasingly critical.
Overview of 5α-Dihydrodeoxycorticosterone (DHDOC) as an Endogenous Steroid Metabolite
5α-Dihydrodeoxycorticosterone (DHDOC), also known as 21-hydroxy-5α-pregnan-20-one, is an endogenous neurosteroid and progestogen. ebi.ac.ukwikipedia.org It is a metabolite of the adrenal steroid deoxycorticosterone (DOC) and plays a role in modulating the central nervous system. wikipedia.org
Steroidogenesis is the biological process by which steroids are generated from cholesterol and transformed into other steroids. Deoxycorticosterone (DOC) is a mineralocorticoid hormone produced in the adrenal cortex. wikipedia.org The metabolism of DOC can proceed along several pathways. nih.govnih.gov One such pathway involves the action of the enzyme 5α-reductase, which converts DOC into DHDOC. ebi.ac.ukwikipedia.org This conversion is significant as it alters the biological activity of the steroid, transforming a potent mineralocorticoid into a neuroactive steroid.
The primary enzyme responsible for the synthesis of DHDOC is 5α-reductase. ebi.ac.ukwikipedia.org This enzyme catalyzes the irreversible reduction of the double bond between the fourth and fifth carbon atoms in the A-ring of steroid substrates. taylorandfrancis.commdpi.com There are multiple isoforms of 5α-reductase, with 5α-reductase type I being primarily responsible for the conversion of DOC to DHDOC in the brain. ebi.ac.uk The activity of this enzyme is a key determinant of the local concentration of DHDOC in nervous tissue.
Interactive Data Table: Key Enzymes and Substrates in DHDOC Synthesis
| Precursor Steroid | Enzyme | Product |
| Deoxycorticosterone (DOC) | 5α-reductase type I | 5α-Dihydrodeoxycorticosterone (DHDOC) |
Rationale for Deuterium Labeling of 5α-Dihydrodeoxycorticosterone (this compound) for Research Purposes
The rationale for synthesizing the deuterated analog this compound stems directly from the need for a reliable internal standard for the quantitative analysis of endogenous DHDOC. Given the low concentrations at which neurosteroids like DHDOC are typically found in biological matrices such as plasma and cerebrospinal fluid, highly sensitive and accurate analytical methods are required. fu-berlin.de
The introduction of seven deuterium atoms into the DHDOC molecule creates a significant mass shift, allowing it to be easily distinguished from the endogenous, unlabeled compound by a mass spectrometer. When a known amount of this compound is added to a sample at the beginning of the analytical workflow, it behaves almost identically to the native DHDOC throughout the extraction, purification, and chromatographic separation steps.
During LC-MS/MS analysis, the ratio of the signal from the endogenous DHDOC to the signal from the deuterated internal standard is measured. This ratio is then used to calculate the precise concentration of DHDOC in the original sample, correcting for any analytical variability. This approach is crucial for studies investigating the role of DHDOC in various physiological and pathological conditions, such as neurological disorders, stress responses, and endocrine diseases. nih.govnih.gov The use of this compound is therefore essential for obtaining the high-quality, reproducible data needed to advance research in these fields.
Interactive Data Table: Properties of 5α-Dihydrodeoxycorticosterone and its Deuterated Analog
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Application |
| 5α-Dihydrodeoxycorticosterone (DHDOC) | C₂₁H₃₂O₃ | 332.48 | Endogenous neurosteroid |
| This compound | C₂₁H₂₅D₇O₃ | 339.52 (approx.) | Internal standard for mass spectrometry |
Properties
Molecular Formula |
C₂₁H₂₅D₇O₃ |
|---|---|
Molecular Weight |
339.52 |
Synonyms |
21-Hydroxy-5α-pregnane-3,20-dione-d7; 5α-Dihydro-11-deoxycorticosterone-d7; 5α-Pregnan-21-ol-3,20-dione-d7; Allopregnane-21-ol-3,20-dione-d7 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Deuterated Steroids, with Emphasis on 5α Dihydrodeoxycorticosterone D7
Historical and Current Methodologies for Site-Selective Deuterium (B1214612) Incorporation into Steroid Scaffolds
The synthesis of deuterated steroids is a specialized field that has evolved to provide highly specific and pure compounds for research. nih.gov The inherent complexity of the steroid framework, which is largely composed of hydrocarbons with few functional groups, presents unique challenges for site-specific labeling. arkat-usa.org
Deuteride (B1239839) Reduction Techniques
One of the most direct methods for introducing deuterium into a steroid molecule is through the reduction of a carbonyl group (a ketone or aldehyde) with a deuterated reducing agent. This technique is highly effective for site-specific labeling.
Common deuterated reducing agents include:
Sodium borodeuteride (NaBD₄)
Lithium aluminum deuteride (LAD, LiAlD₄)
For the synthesis of 5α-Dihydrodeoxycorticosterone-d7, a precursor molecule containing a ketone at the C-3 position and another at the C-20 position could be reduced using one of these deuteride donors. For example, the reduction of a 3-keto group with sodium borodeuteride would introduce a deuterium atom at the C-3 position. scilit.comresearchgate.net The stereochemistry of the resulting hydroxyl group can often be controlled by the choice of reagent and reaction conditions.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-Deuterium (H-D) exchange reactions involve the direct replacement of hydrogen atoms with deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O). wikipedia.org These reactions are often catalyzed by acids or bases. nih.govlibretexts.org
The mechanism typically involves the formation of an enolate intermediate. For steroids with ketone functionalities, the hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are acidic enough to be removed by a base. libretexts.org The resulting enolate can then be quenched with D₂O, incorporating a deuterium atom. This process can be repeated to exchange all accessible α-hydrogens. nih.gov For instance, in a steroid like androstenedione, hydrogens at positions activated by carbonyl groups can be exchanged. nih.gov This method is particularly useful for incorporating multiple deuterium atoms in specific regions of the molecule.
Recent advancements have explored ultrasound-assisted processes to facilitate H-D exchange under milder conditions, improving selectivity and incorporation rates for steroid hormones. nih.gov
Use of Perdeuterated Reagents in Synthetic Routes
A more comprehensive but synthetically demanding approach involves using perdeuterated starting materials or reagents in a de novo synthesis. arkat-usa.org This strategy builds the steroid molecule from smaller, fully deuterated building blocks. While this can achieve high levels of deuterium incorporation, it is often complex and costly. More commonly, smaller deuterated alkyl groups are introduced into the steroid skeleton using specialized deuterated reagents. osaka-u.ac.jpbeilstein-journals.org For example, a deuterated methyl group (CD₃) could be introduced via a Grignard reaction with a deuterated methylating agent to form part of the steroid side chain.
Table 1: Comparison of Deuteration Methodologies for Steroids
| Methodology | Principle | Common Reagents | Advantages | Disadvantages |
| Deuteride Reduction | Reduction of carbonyls | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄) | High site-selectivity, predictable labeling | Limited to positions with a reducible functional group |
| H-D Exchange | Acid/base catalyzed exchange of α-hydrogens | Deuterium oxide (D₂O), deuterated acids/bases | Can introduce multiple deuterium atoms, uses inexpensive D₂O | Risk of back-exchange, may lack selectivity in complex molecules |
| Perdeuterated Reagents | Building the molecule with deuterated fragments | Deuterated alkyl halides, deuterated organometallics | Can achieve very high and specific isotopic labeling | Synthetically complex, expensive reagents |
Challenges and Considerations in Deuterated Steroid Synthesis for Research Applications
The utility of a deuterated steroid as an internal standard is critically dependent on its isotopic stability and purity. Several challenges must be addressed during synthesis and subsequent application to ensure reliable quantitative results. musechem.com
Achieving High Isotopic Purity and Specific Labeling Patterns
For a deuterated compound to be an effective internal standard, it must have a high isotopic purity, meaning the vast majority of the molecules contain the desired number of deuterium atoms. nih.gov Furthermore, the location of the deuterium atoms must be stable and known. The goal is to synthesize a standard where the label is not lost or scrambled during chemical workup or analysis. sigmaaldrich.com
Achieving high isotopic purity involves careful selection of synthetic routes and purification methods. It is also crucial to avoid labeling at positions prone to back-exchange. For instance, labeling at stable, non-exchangeable C-H positions is preferred over labeling at O-H or easily enolizable C-H positions. sigmaaldrich.com
The final product's isotopic purity and the specific location of the deuterium atoms are rigorously verified using analytical techniques:
Mass Spectrometry (MS): Confirms the mass shift corresponding to the number of incorporated deuterium atoms and assesses the percentage of the desired labeled species versus unlabeled or partially labeled species. youtube.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the exact positions of the deuterium atoms on the steroid scaffold by observing the disappearance of specific proton signals. arkat-usa.org
Advanced Analytical Methodologies Utilizing 5α Dihydrodeoxycorticosterone D7 As an Internal Standard
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Steroid Analysis
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique used for the highly accurate and precise quantification of compounds in complex mixtures. youtube.com The fundamental principle of SID-MS involves the addition of a known quantity of an isotopically enriched version of the analyte—the internal standard—to the sample at the beginning of the analytical process. nih.govyoutube.com This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.com
Because the internal standard and the analyte are chemically identical, they exhibit nearly identical behavior during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. lgcstandards.com Any sample loss or variation during these steps affects both the analyte and the internal standard equally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. youtube.com Quantification is then based on the measured ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard. nih.gov This ratiometric measurement corrects for procedural variations and enhances the accuracy and reproducibility of the results, making it a definitive method for quantitative analysis. youtube.com
Role of Deuterated Internal Standards in Correcting for Matrix Effects
Biological samples are inherently complex, containing a multitude of components such as proteins, lipids, salts, and other metabolites. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect". nih.govnih.gov The matrix effect can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification if not properly addressed. clearsynth.comnih.gov
Deuterated internal standards, such as 5α-Dihydrodeoxycorticosterone-d7, are indispensable for mitigating these matrix effects. clearsynth.com Since the deuterated standard is structurally and chemically identical to the native analyte, it is affected by the sample matrix in the same way. lgcstandards.com Both compounds experience the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix is effectively canceled out. clearsynth.com While it is a widely held belief that stable isotope-labeled internal standards always correct for matrix effects, some studies have shown that in rare cases, particularly with deuterated standards, differential matrix effects can occur if there are slight chromatographic separations between the analyte and the standard. researchgate.netmyadlm.orgnih.gov Nevertheless, their use is a crucial strategy for ensuring precise and reliable measurements in complex biological matrices. clearsynth.com
Optimization of Coelution for Analyte and Internal Standard in Chromatographic Separations
In chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS, the separation of analytes over time is a key part of the process. For an internal standard to effectively compensate for variations, it is critical that it coelutes with the target analyte—meaning they should exit the chromatography column and enter the mass spectrometer at the exact same time. lgcstandards.com
The use of a stable isotope-labeled internal standard like this compound provides the best possible scenario for coelution, as its chemical properties are virtually identical to the unlabeled analyte. However, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention times between the deuterated and non-deuterated compounds. lgcstandards.com This can be problematic if the matrix effect is not uniform across the entire peak width. If the analyte and internal standard elute at slightly different times, they may experience different degrees of ion suppression, which would compromise quantitative accuracy. researchgate.net Therefore, significant effort during method development is dedicated to optimizing the chromatographic conditions—including the choice of column, mobile phase composition, gradient, and temperature—to ensure perfect coelution and achieve the highest quality separation. nih.govnih.gov
Impact of Isotopic Purity and Distribution on Quantitative Accuracy
The accuracy of quantification in SID-MS is fundamentally dependent on the quality of the stable isotope-labeled internal standard. Two key characteristics of the standard are its isotopic purity and distribution. avantiresearch.comrsc.org
Isotopic Purity refers to the percentage of the internal standard that is fully labeled with the intended number of stable isotopes. avantiresearch.com For instance, if an internal standard is designed to have seven deuterium atoms, a high isotopic purity means that a very high percentage of the molecules (typically >98%) contain exactly seven deuterium atoms.
Isotopic Distribution describes the presence of molecules with varying numbers of isotopic labels. For example, a d7-labeled standard might contain small amounts of d6, d5, or even d0 (unlabeled) species. avantiresearch.com If the unlabeled (d0) form is present in the internal standard solution, it will contribute to the analyte's signal, leading to an artificially high reading and a positive bias in the quantification, particularly at the lower end of the calibration curve. This can negatively impact the method's lower limit of quantitation (LLOQ). avantiresearch.com Therefore, using internal standards with high isotopic purity and a well-characterized isotopic distribution is essential for developing accurate and sensitive quantitative assays. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technology for steroid analysis in many research and clinical laboratories. nih.govnih.gov This is due to its superior analytical sensitivity and specificity compared to traditional methods like immunoassays. nih.gov LC-MS/MS allows for the simultaneous measurement of multiple steroids from a small sample volume in a single analytical run, a process known as multiplexing. nih.govnih.gov The use of deuterated internal standards, including this compound for its corresponding analyte, is integral to these methods, ensuring the reliability and accuracy of the results.
Strategies for Multiplexed Steroid Quantification Using Deuterated Standards
A significant advantage of LC-MS/MS is its capacity for multiplexing—the simultaneous quantification of multiple analytes in a single analysis. nih.govnih.gov This is particularly valuable for steroid analysis, as it provides a comprehensive snapshot of the steroid metabolome, which is crucial for understanding the complex interplay of hormones in various physiological and pathological states.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
The use of this compound as an internal standard is particularly prominent in GC-MS, a powerful technique for separating and identifying volatile and thermally stable compounds. For molecules like steroids, which are often not amenable to direct GC-MS analysis due to their low volatility and polar functional groups, chemical modification is a prerequisite. tandfonline.comnih.gov
Derivatization Procedures for GC-MS Analysis of Steroids
Derivatization is a crucial sample preparation step in the GC-MS analysis of steroids. acs.org It involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. tandfonline.comnih.gov The primary goal is to convert polar functional groups, such as hydroxyl and ketone groups, into less polar, more stable derivatives. acs.org
Silylation is the most common derivatization strategy for steroids, targeting hydroxyl groups by replacing active protons with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. tandfonline.com This process requires strictly anhydrous conditions as both the silylating reagents and the resulting derivatives are sensitive to moisture. tandfonline.com A variety of silylating reagents are available, often used in combination or with catalysts to enhance reaction efficiency.
Microwave-accelerated derivatization (MAD) has emerged as a more efficient alternative to traditional thermal methods, significantly reducing reaction times from over 30 minutes to as little as one minute. acs.org
Common Derivatization Reagents for Steroid Analysis:
| Reagent Abbreviation | Full Chemical Name | Target Functional Groups | Key Features |
|---|---|---|---|
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Hydroxyl Groups | Found to be highly effective with microwave-assisted derivatization. acs.org |
| BSTFA + TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane | Hydroxyl Groups | A common combination where TMCS acts as a catalyst. acs.org |
| MTBSTFA | N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetamide | Hydroxyl Groups | Forms more stable derivatives compared to some other silylating agents. acs.org |
| MOX | Methoxime hydrochloride | Ketone Groups | Used in a two-step process to derivatize ketones, preventing enolization. acs.org |
The choice of derivatization reagent and reaction conditions (e.g., temperature, time) is critical and often needs to be optimized for the specific steroids being analyzed. mdpi.com For instance, temperatures for derivatization can range from 30 °C to 110 °C, with optimal temperatures varying for different glucocorticoids. mdpi.com The objective is to achieve complete derivatization of the target functional groups while minimizing unwanted side reactions. acs.org
Comparison of Deuterium vs. Carbon-13 Labeling for Internal Standards in GC-MS
The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. aptochem.com Both deuterium (²H) and carbon-13 (¹³C) are commonly used for this purpose. The choice between them involves a trade-off between cost, stability, and potential analytical interferences.
Deuterium-labeled standards, like this compound, are generally more common and cost-effective to synthesize than their ¹³C counterparts due to the abundance of hydrogen atoms in organic molecules. aptochem.com However, they are not without their drawbacks.
A significant issue with deuterated standards in chromatography is the "isotope effect," which can cause them to elute slightly earlier than the unlabeled analyte. chromforum.orgchromforum.org This chromatographic shift is attributed to differences in the physicochemical properties, such as lipophilicity, that arise from replacing hydrogen with the heavier deuterium isotope. waters.comwaters.com If the separation is significant, the internal standard and analyte may experience different degrees of matrix effects, potentially compromising quantification accuracy. researchgate.net
In contrast, ¹³C-labeled internal standards are generally considered the "gold standard." They exhibit nearly identical chemical and physical properties to the native analyte, ensuring they co-elute perfectly. chromforum.orgresearchgate.net This co-elution is critical for accurately compensating for variations in sample extraction, injection, and ionization efficiency, especially in complex biological matrices where ion suppression can be a major issue. researchgate.net However, the synthesis of ¹³C-labeled standards is typically more complex and expensive. aptochem.com
Comparison of Isotopic Labels for GC-MS Internal Standards:
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
|---|---|---|
| Co-elution | May exhibit a slight retention time shift (elutes earlier). chromforum.orgchromforum.org | Co-elutes almost perfectly with the analyte. chromforum.org |
| Isotope Stability | Risk of back-exchange (D-H exchange) if labels are on exchangeable sites (-OH, -NH). researchgate.netsigmaaldrich.com | Very stable, no risk of exchange. researchgate.net |
| Cost | Generally less expensive and more readily available. aptochem.comresearchgate.net | More expensive to synthesize. aptochem.com |
| Potential Issues | Chromatographic shifts, H/D scrambling, interference from analyte's natural isotopes. chromforum.orgcerilliant.comnih.gov | Potential for interference if isotopic enrichment is not high. |
| Recommendation | A viable and cost-effective option, but requires careful method development to manage potential issues. researchgate.net | Preferred for highest accuracy and to avoid chromatographic shift issues. researchgate.netwuxiapptec.com |
Overcoming Analytical Challenges Associated with Deuterated Internal Standards
While this compound is an effective internal standard, the use of deuterated compounds in general requires careful consideration of several potential analytical pitfalls to ensure the generation of accurate and reproducible data.
Isotope Effects and Scrambling Phenomena
Isotope effects and scrambling are two key challenges associated with deuterated standards. The chromatographic isotope effect, as discussed previously, can lead to retention time differences between the analyte and the internal standard. chromforum.orgwaters.com
Beyond chromatography, hydrogen-deuterium (H/D) scrambling or exchange can occur either in solution or within the mass spectrometer's ion source. researchgate.netcerilliant.com This phenomenon involves the loss of deuterium atoms from the internal standard and their replacement with hydrogen atoms from the surrounding environment (e.g., solvent). sigmaaldrich.com If the deuterium labels are located on chemically active or exchangeable sites (like hydroxyl groups), they can be lost, compromising the integrity of the standard. researchgate.netsigmaaldrich.com This can lead to two major problems:
A decrease in the internal standard signal, leading to erroneously high calculated concentrations of the analyte. sigmaaldrich.com
The formation of partially or fully unlabeled analyte from the standard, which creates a "false positive" signal and interferes with the measurement of the actual analyte. sigmaaldrich.com
The placement of the deuterium labels on the molecule is therefore critical; they should be on stable, non-exchangeable positions. researchgate.net
Impurity Considerations in Internal Standard Preparations
The chemical and isotopic purity of the internal standard is paramount for accurate quantification. wuxiapptec.com A significant concern with deuterated standards is the potential presence of the unlabeled analyte as an impurity. tandfonline.com Even trace amounts of the unlabeled compound within the internal standard solution will contribute to the analyte's signal, leading to an overestimation of its concentration. tandfonline.com
This issue is particularly problematic at the lower limit of quantification (LLOQ), where the analyte concentration is low, and the relative contribution from the impurity in the high-concentration internal standard can be substantial. wuxiapptec.com
Another form of interference can arise from the natural isotopic abundance of the analyte itself. For an analyte containing carbon, there is a natural abundance of ¹³C. The M+2 isotope peak of the analyte could potentially interfere with the signal of a D2-labeled internal standard, falsely increasing the measured internal standard response and leading to an underestimation of the analyte concentration. nih.gov Therefore, it is crucial to use an internal standard with a sufficient mass difference (ideally 4-5 Da or more) from the analyte to minimize such cross-talk. aptochem.comwuxiapptec.com
Manufacturers of deuterated standards must provide detailed characterization reports specifying the isotopic enrichment and the level of any unlabeled impurities. tandfonline.com Analysts, in turn, must validate their methods by assessing potential cross-interference between the analyte and the internal standard to ensure the reliability of their results. wuxiapptec.com
Biochemical and Metabolic Research Applications of 5α Dihydrodeoxycorticosterone D7
Elucidation of Steroid Metabolic Pathways and Flux Analysis
The use of stable isotope-labeled compounds like 5α-DHDOC-d7 is fundamental to understanding the intricate network of steroid metabolic pathways. By introducing a labeled compound, researchers can follow its transformation, identify metabolites, and quantify the rate of metabolic reactions, known as flux analysis.
5α-Dihydrodeoxycorticosterone (DHDOC) is a neurosteroid synthesized from the adrenal hormone deoxycorticosterone (DOC). wikipedia.org The conversion is catalyzed by the enzyme 5α-reductase. wikipedia.org The use of 5α-DHDOC-d7, in conjunction with labeled DOC precursors, enables researchers to meticulously trace this specific metabolic conversion. By employing techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can differentiate between the endogenous (unlabeled) and the administered (labeled) steroids and their metabolites. This allows for the precise measurement of the conversion rate of DOC to DHDOC in various tissues and under different physiological or pathological conditions. Such studies are crucial for understanding the local regulation and production of neuroactive steroids within specific tissues like the brain.
The 5α-reductase enzyme exists in multiple isoforms, primarily types 1, 2, and 3 (SRD5A1, SRD5A2, and SRD5A3), each with distinct tissue distribution and substrate preferences. wikipedia.orgnih.gov While testosterone (B1683101) is a well-known substrate, these enzymes also metabolize other steroids, including progesterone (B1679170), aldosterone, cortisol, and deoxycorticosterone. wikipedia.orgdovepress.com 5α-DHDOC-d7 is instrumental in dissecting the specific roles of these isozymes.
Research has shown that 5α-reductase type 1 is the primary enzyme responsible for converting DOC to DHDOC. wikipedia.org In studies on castration-resistant prostate cancer (CRPC), it was found that type 1 5α-steroid reductase (SRD5A1) could convert DOC to 5α-DHDOC, which can in turn activate the androgen receptor. nih.gov The use of deuterated standards like 5α-DHDOC-d7 in sensitive LC-MS/MS analyses allows for the detection of these metabolites in clinical tissue samples, highlighting alternative pathways for androgen receptor activation in cancer progression. nih.gov
By incubating 5α-DHDOC-d7 with specific, expressed 5α-reductase isozymes, researchers can determine the kinetic parameters of the reverse reaction or use it in competitive binding assays to understand substrate specificity. These investigations help to clarify why certain tissues, which express different isozyme profiles, produce varying amounts of 5α-reduced steroids. For instance, SRD5A1 is predominant in the liver and skin, while SRD5A2 is mainly found in the prostate. eurofinsdiscovery.com SRD5A3 is also highly expressed in adipose tissue. nih.gov
Table 1: 5α-Reductase Isozyme Characteristics
| Isozyme | Gene | Primary Substrates Mentioned in Research | Key Tissue Locations |
|---|---|---|---|
| Type 1 | SRD5A1 | Deoxycorticosterone, Progesterone, Androstenedione | Liver, Skin, Adipose Tissue, Prostate |
| Type 2 | SRD5A2 | Testosterone | Prostate, Seminal Vesicles, Hair Follicles |
| Type 3 | SRD5A3 | Polyprenol, Androstenedione, Testosterone | Adipose Tissue, various others for N-linked glycosylation |
This table is based on data from multiple sources. wikipedia.orgwikipedia.orgnih.govnih.goveurofinsdiscovery.comnih.gov
Following its formation, DHDOC can be further metabolized. For example, it can be acted upon by hydroxysteroid dehydrogenases (HSDs). Specifically, human 3α-HSD isoenzymes, such as AKR1C2, can exhibit 3-ketoreductase activity towards 5α-DHDOC. nih.gov The use of 5α-DHDOC-d7 as a substrate in in vitro studies with isolated enzymes or cell cultures allows for the unambiguous identification and quantification of its downstream metabolites. The deuterium (B1214612) label ensures that the detected products originate from the administered 5α-DHDOC-d7, eliminating confusion with endogenous steroid pools. This is critical for mapping the complete metabolic cascade and understanding the ultimate fate and biological role of DHDOC.
Enzyme Activity Assays and Mechanistic Studies
Deuterated steroids are invaluable tools for in-depth studies of the enzymes that metabolize them. The stable isotope label provides a clear signal for detection and can also be used to probe enzyme mechanisms through the kinetic isotope effect.
5α-DHDOC-d7 can be used as an internal standard in in vitro enzymatic assays designed to screen for inhibitors of steroid-modifying enzymes, such as 5α-reductase. nih.govresearchgate.net In these assays, an enzyme source (e.g., rat liver microsomes or transfected cells expressing a specific enzyme) is incubated with a substrate (like DOC or testosterone) and a potential inhibitor. eurofinsdiscovery.commdpi.com The reaction's output is measured by quantifying the formation of the product (e.g., DHDOC). By adding a known amount of 5α-DHDOC-d7 to the reaction mixture before analysis by LC-MS, researchers can accurately quantify the endogenously produced DHDOC. This method corrects for any loss of analyte during sample preparation and analysis, thereby increasing the accuracy and reproducibility of the assay. This approach is crucial for the development of new drugs targeting these enzymes. nih.gov
The use of deuterated substrates is a cornerstone of mechanistic enzymology, primarily through the measurement of the kinetic isotope effect (KIE). nih.gov The KIE is a comparison of the reaction rate of a substrate containing heavier isotopes (like deuterium) to the rate of the same substrate with lighter isotopes (protium). nih.govacs.org A significant KIE value often indicates that the breaking of the bond to the isotope is part of the rate-limiting step of the reaction. nih.gov
In the context of 5α-reductase, the reaction involves the transfer of a hydride ion from the cofactor NADPH to the steroid substrate. nih.gov By synthesizing DOC deuterated at specific positions and comparing its rate of conversion to DHDOC with that of unlabeled DOC, researchers can probe the transition state of the reaction. While direct studies using 5α-DHDOC-d7 as a product are less common for KIE, its use as a highly accurate quantitative standard is essential for these kinetic experiments. researchgate.net Precise quantification of the product is necessary to determine the reaction velocities accurately, which are then used to calculate the KIE. These studies provide fundamental insights into how these enzymes catalyze their reactions, which is critical for understanding their function and for designing more effective inhibitors. acs.orgnih.gov
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| 5α-Dihydrodeoxycorticosterone | DHDOC |
| 5α-Dihydrodeoxycorticosterone-d7 | 5α-DHDOC-d7 |
| Deoxycorticosterone | DOC |
| Testosterone | T |
| Dihydrotestosterone | DHT |
| Progesterone | |
| Aldosterone | |
| Cortisol | |
| Androstenedione | 4-dione |
| 3α,5α-tetrahydroprogesterone | 3α,5α THP |
| 3α,5α-tetrahydrodeoxycorticosterone | 3α,5α-THDOC |
| 5α-dihydroprogesterone | 5α-DHP |
| Finasteride (B1672673) | |
| Dutasteride | |
| 17-N,N-diethylcarbamoyl-4-methyl-4-aza-5-androstan-3-one | 4-MA |
Steroidomics and Targeted Metabolomics in Research Models
Steroidomics, a branch of metabolomics, focuses on the comprehensive analysis of steroids in biological systems. nih.gov In conjunction with targeted metabolomics, it provides powerful tools for investigating the roles of specific steroids in health and disease. nih.gov The use of stable isotope-labeled internal standards is a cornerstone of these approaches, ensuring accuracy and precision in quantification. nih.gov this compound (5α-THDOC-d7), a deuterated analog of the endogenous neurosteroid 5α-dihydrodeoxycorticosterone, serves as an ideal internal standard for mass spectrometry-based analytical methods. Its utility is central to applications in various experimental research models, enabling detailed investigation into steroid biochemistry and metabolism.
Quantitative Profiling of Steroids in Biological Samples from Experimental Systems
The precise quantification of steroids in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue extracts is fundamental to understanding their physiological and pathological roles. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity and selectivity, which allows for the simultaneous measurement of multiple steroids in a single analysis. nih.govnih.gov
The use of a stable isotope-labeled internal standard, such as 5α-THDOC-d7, is critical in quantitative LC-MS/MS assays. biopharmaservices.comtexilajournal.com Added to samples at a known concentration during the initial processing steps, the internal standard co-elutes with the analyte (the non-labeled steroid) and experiences similar effects from the sample matrix and instrument variability. biopharmaservices.comyoutube.com This includes variations in extraction recovery, ionization efficiency, and instrument response. nih.gov By calculating the ratio of the analyte's mass spectrometry signal to that of the internal standard, these variations can be compensated for, leading to highly accurate and reproducible quantification. youtube.com This technique is known as isotope dilution mass spectrometry.
The selection of an appropriate internal standard is crucial, as it should ideally have physicochemical properties nearly identical to the analyte. biopharmaservices.com Deuterated standards like 5α-THDOC-d7 are considered the "gold standard" because the substitution of hydrogen with deuterium atoms results in a minimal change in chemical behavior but a distinct and easily resolvable mass difference, preventing interference with the endogenous analyte's signal. nih.gov
Table 1: Key Aspects of Quantitative Steroid Profiling Using Deuterated Internal Standards
| Feature | Description | Rationale & Importance |
| Analytical Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsigmaaldrich.cn | Provides high selectivity to differentiate between structurally similar steroids and high sensitivity to detect low-concentration hormones. nih.gov |
| Internal Standard Type | Stable Isotope-Labeled (e.g., Deuterated) Steroid. texilajournal.com | Behaves nearly identically to the analyte during sample preparation and analysis, correcting for procedural variability. biopharmaservices.com |
| Quantification Principle | Isotope Dilution. The ratio of the endogenous analyte peak area to the internal standard peak area is used for concentration calculation. youtube.com | Corrects for sample loss during extraction, matrix effects on ionization, and fluctuations in instrument performance, ensuring high accuracy and precision. nih.gov |
| Sample Preparation | Typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate steroids from the biological matrix. nih.govnih.gov | Reduces matrix complexity and concentrates the analytes, improving the quality of the analytical measurement. texilajournal.com |
| Validation | Methods are validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. nih.gov | Ensures the reliability and reproducibility of the quantitative data generated from experimental samples. |
Utilization in Investigating Alterations in Steroid Homeostasis in Research Conditions
Disturbances in steroid homeostasis—the dynamic balance of steroid synthesis, metabolism, and signaling—are implicated in a wide range of conditions, including endocrine cancers, neurodegenerative diseases, and metabolic disorders. nih.govnih.gov The quantitative methods described above, which rely on internal standards like 5α-THDOC-d7, are instrumental in studying these alterations.
By providing accurate measurements of steroid concentrations, these techniques allow researchers to:
Establish Baseline Profiles: Determine normal steroid concentrations in various biological fluids and tissues within a given experimental model.
Detect Pathological Changes: Identify significant deviations from normal steroid levels in disease models. For example, studies have used LC-MS/MS with internal standards to show significantly lower levels of several neurosteroids, including pregnenolone (B344588) and allopregnanolone (B1667786), in the cerebrospinal fluid of patients with amyotrophic lateral sclerosis (ALS) compared to healthy controls. nih.gov
Monitor Treatment Effects: Assess how pharmacological interventions or genetic manipulations alter steroidogenic pathways. This is crucial for developing therapies that target steroid metabolism or action.
Identify Biomarkers: Discover specific steroid signatures associated with disease states or drug administration. For instance, targeted metabolomics of urinary steroids has been used to identify biomarkers for the misuse of steroidal aromatase inhibitors in sports. nih.gov
Research into castration-resistant prostate cancer (CRPC) provides a compelling example. Studies have shown that even under androgen-depleted conditions, CRPC tissues can maintain sufficient levels of androgens to activate the androgen receptor. nih.gov Sensitive LC-MS/MS analysis has detected the presence of 5α-dihydrodeoxycorticosterone (5α-DH-DOC) in clinical CRPC tissues, a steroid that can be formed from deoxycorticosterone by 5α-reductase and can activate the androgen receptor. nih.gov The ability to accurately quantify such steroids using deuterated standards is key to unraveling these resistance mechanisms and understanding the altered steroid homeostasis within the tumor microenvironment.
Table 2: Examples of Research Investigating Altered Steroid Homeostasis
| Research Area | Experimental System | Key Findings | Reference |
| Neurodegeneration | Human CSF from ALS patients vs. healthy controls | Significantly lower levels of pregnenolone, progesterone, and allopregnanolone in ALS patients. | nih.gov |
| Endocrinology | Adrenal vein sampling in patients with primary bilateral macronodular adrenocortical hyperplasia (PBMAH) | Revealed dysregulation in all three steroidogenic pathways (mineralocorticoids, glucocorticoids, androgens), particularly the androgen pathway in patients with ARMC5 mutations. | nih.gov |
| Oncology | Castration-Resistant Prostate Cancer (CRPC) tissues | Detection of 5α-DH-DOC, which can promote cancer cell proliferation through androgen receptor activation, highlighting intratumoral steroid synthesis. | nih.gov |
| Doping Control | Equine urine after administration of aromatase inhibitors | A targeted metabolomics approach identified seven potential steroid biomarkers that could detect administration longer than direct detection of the parent drug. | nih.gov |
Modeling of Biochemical Reaction Networks Incorporating Steroid Metabolism
Biochemical reaction network (BRN) modeling is a computational approach used to simulate and predict the metabolic fate of chemicals within a biological system. colostate.edunih.gov These in silico models generate metabolic pathways, predict the chemical structures of metabolites, and can quantitatively simulate the formation and disappearance of these compounds over time. colostate.edu
The development and validation of accurate BRN models for steroid metabolism are critically dependent on high-quality experimental data. The precise quantitative data obtained from LC-MS/MS analyses, anchored by stable isotope-labeled internal standards like 5α-THDOC-d7, provide the necessary empirical foundation for these models. colostate.edu This data is used to:
Define Reaction Kinetics: The rates of formation and clearance of various steroids, measured experimentally, are used to define the kinetic parameters within the model's ordinary differential equations (ODEs).
Validate Predictions: The model's predictions of metabolite concentrations under specific conditions can be compared against actual measurements from biological samples to assess the model's accuracy. colostate.edu
Refine Pathways: Discrepancies between the model's output and experimental data can highlight gaps in knowledge, leading to the discovery of novel metabolic pathways or regulatory mechanisms. nih.gov
Computational models for steroid metabolism often incorporate knowledge of specific enzyme families, such as cytochrome P450 (CYP) enzymes, which are responsible for many steroid biotransformations. mdpi.com For example, mechanism-based models have been developed to predict the sites of metabolism on the steroid scaffold by enzymes like CYP3A4, combining calculations of binding affinity and the activation energy of the reaction. mdpi.com These predictive tools, when validated with robust quantitative data, can help in understanding drug-steroid interactions and the effects of xenobiotics on steroid homeostasis. nih.govnih.gov Ultimately, integrating quantitative steroidomics with computational modeling allows for a systems-level understanding of the complex network of steroid metabolism. youtube.com
Table 3: Approaches in Modeling Steroid Metabolic Networks
| Modeling Approach | Description | Application in Steroid Metabolism |
| Biochemical Reaction Network (BRN) Modeling | An in silico framework that predicts metabolite structures and generates interconnected metabolic pathways based on chemical rules and enzyme actions. colostate.edu | Simulates the entire steroidogenesis network, predicting novel metabolites and identifying points of intersection between different pathways. nih.govyoutube.com |
| Mechanism-Based Site of Metabolism (SOM) Prediction | Uses quantum chemistry and molecular docking to predict which atoms in a steroid molecule are most likely to be modified by a specific enzyme (e.g., CYP450). mdpi.comnih.gov | Predicts the products of steroid hydroxylation and other key metabolic reactions, aiding in metabolite identification. |
| Knowledge-Based Systems | Employs a database of known biotransformations to predict the likely metabolites of a given steroid. nih.gov | Generates potential metabolic maps for endogenous steroids or synthetic steroid-based drugs. |
| Kinetic Modeling (ODE-based) | Uses a system of ordinary differential equations (ODEs) to describe the time-dependent concentration changes of metabolites in a network. colostate.edu | Simulates the dynamic response of steroid homeostasis to perturbations, such as drug administration or changes in gene expression. |
Neurosteroid Research Applications of 5α Dihydrodeoxycorticosterone D7
Investigation of Neuroactive Steroid Production and Modulation in Brain Regions
The study of neurosteroids like DHDOC in specific brain areas is crucial for understanding their role in brain function and pathology. The ability to accurately measure the concentration of these compounds allows for the mapping of their distribution and the investigation of how their levels change under various physiological and experimental conditions.
Precise quantification of DHDOC is fundamental to understanding its physiological role. DHDOC is synthesized from DOC by the enzyme 5α-reductase and is subsequently converted to THDOC by 3α-hydroxysteroid oxidoreductase. nih.gov As a result, measuring DHDOC levels provides a direct window into the activity of the 5α-reductase enzyme and the flux of the entire DOC metabolic pathway. nih.govresearchgate.net Research has demonstrated that neurosteroid levels, including DHDOC precursors and metabolites, fluctuate dynamically across different brain regions. tandfonline.com For instance, studies have focused on areas like the hippocampus, cortex, and amygdala to correlate neurosteroid concentrations with specific neurological functions. nih.govtandfonline.comneurosciencenews.com The enzyme 5α-reductase, which is essential for producing DHDOC, is known to be expressed in various brain regions, and its inhibition has been shown to alter neurosteroid-dependent processes, highlighting the importance of quantifying its products. nih.govnih.gov
The synthesis of DHDOC and its metabolites is highly sensitive to external and internal stimuli, particularly stress. tandfonline.comresearchgate.net Acute stress, such as forced swimming or foot shock, has been shown to significantly enhance the synthesis of the DHDOC precursor, DOC. nih.govnih.gov This leads to a subsequent increase in the production of both DHDOC and THDOC in the brain and plasma. nih.govtandfonline.com This stress-induced elevation of DOC-derived neurosteroids is believed to be a key mechanism through which the body modulates neuronal excitability and seizure susceptibility. nih.govnih.gov Studies in rats have documented that exposure to acute stressors results in peak levels of neurosteroids like allopregnanolone (B1667786) and THDOC, the latter being a direct metabolite of DHDOC. tandfonline.com The functional significance of this is underscored by the finding that inhibiting 5α-reductase, the enzyme that produces DHDOC, can reverse the antiseizure effects of stress. nih.gov These findings establish DHDOC as a critical link in the physiological response to stress. nih.govnih.gov
Table 1: Research Findings on the Impact of Stress on DHDOC and Related Neurosteroids
| Experimental Condition | Affected Steroid(s) | Observed Effect in Animal Models | Reference |
|---|---|---|---|
| Acute Swim Stress | DOC (precursor), THDOC (metabolite) | Enhanced synthesis of DOC; significantly elevated plasma THDOC concentrations. | nih.govnih.gov |
| Forced Swim Stress | Allopregnanolone, Pregnenolone (B344588) | Significant elevation in plasma and brain concentrations. | tandfonline.com |
| General Acute Stressors (e.g., cold swim, foot shock) | Allopregnanolone, THDOC | Peak brain and plasma levels are noted. | tandfonline.com |
| Chronic Unpredictable Stress | Allopregnanolone | Impaired production within the basolateral amygdala. | neurosciencenews.com |
Mechanistic Studies on Neurosteroid Action in Neuronal Systems
Understanding the mechanisms by which DHDOC influences neuronal activity is a primary goal of neurosteroid research. These studies often involve in vitro models to dissect the specific interactions between DHDOC and its molecular targets.
A primary mechanism of action for DHDOC is its modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. nih.govnih.gov Research using cultured hippocampal neurons has shown that DHDOC acts as a positive allosteric modulator of the GABA-A receptor. nih.govnih.gov Specifically, at concentrations of 1 micromolar (μM) or less, DHDOC potentiates GABA-activated chloride currents. nih.govnih.gov At higher concentrations (greater than 1 μM), it can directly activate GABA-A receptor currents even in the absence of GABA. nih.govnih.gov This action is similar to that of its more extensively studied metabolite, THDOC, although with potentially different potencies. nih.gov This modulation of GABAergic signaling is believed to contribute to the anticonvulsant effects observed when the precursor DOC is administered. nih.gov Furthermore, studies on the spinal cord have shown that endogenously produced 5α-reduced neurosteroids, including the class to which DHDOC belongs, play a role in sustaining inhibitory synaptic transmission during development. nih.gov
The principal molecular target for DHDOC identified in research is the GABA-A receptor. nih.govwikipedia.org It acts as a positive allosteric modulator, meaning it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. nih.govnih.gov This interaction increases the flow of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. While other neurosteroids have been shown to interact with a range of neurotransmitter receptors, including NMDA and nicotinic receptors, the primary focus of research on DHDOC has been its significant modulatory effect on GABA-A receptors. nih.govnih.gov The specific binding pocket for neurosteroids on the GABA-A receptor is thought to be located within the transmembrane domains of the receptor subunits. nih.gov
Table 2: Summary of DHDOC Interactions with Neurotransmitter Receptors
| Receptor | Type of Interaction | Effect in Experimental Models | Reference |
|---|---|---|---|
| GABA-A Receptor | Positive Allosteric Modulator | Potentiates GABA-activated chloride currents; directly activates receptor currents at high concentrations. | nih.govnih.gov |
Role of DHDOC in Central Nervous System Pathways within Research Frameworks
Within research frameworks, DHDOC is recognized as a key neuroactive steroid that plays a multifaceted role in CNS pathways. It is not merely a passive intermediate; it is an active modulator of neuronal function in its own right. nih.govnih.gov Its primary role is within the stress-response pathway, where it links the adrenal stress hormone DOC to the potent GABAergic modulation by THDOC. nih.govnih.gov This pathway is critical for the brain's ability to adapt to acute stress and regulate seizure thresholds. nih.govnih.gov Research has demonstrated that the conversion of DOC to DHDOC is a necessary step for the protective effects of stress against certain types of seizures. nih.gov Additionally, DHDOC and other 5α-reduced neurosteroids are involved in the developmental regulation of synaptic inhibition, particularly in the spinal cord, where their production levels change between immature and adult stages. nih.gov This suggests a role for DHDOC in the maturation and plasticity of inhibitory circuits within the central nervous system. nih.govnih.gov
Mechanistic Studies in Cellular and Tissue Culture Systems Using 5α Dihydrodeoxycorticosterone D7
Research on Steroid Receptor Activation in Cell Lines
DHDOC has been identified as a steroid hormone capable of activating multiple nuclear receptors, thereby influencing gene expression and cellular behavior. Studies using various cancer and engineered cell lines have been instrumental in elucidating these interactions.
Research has established that DHDOC can function as an agonist of the Androgen Receptor (AR). This activity is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where cancer cells continue to proliferate despite androgen-depletion therapies.
In cellular models of CRPC, DHDOC has been shown to promote cancer cell proliferation specifically through the activation of the AR. nih.gov Studies have demonstrated that under conditions where levels of the potent androgen 5α-dihydrotestosterone (DHT) are extremely low, DHDOC can serve as an alternative ligand to activate the AR pathway, thereby supporting cancer cell survival and growth. nih.gov The experimental basis for these findings often involves reporter gene assays in AR-positive human cell lines, such as the T47D or MDA-kb2 lines, which are engineered to produce a measurable signal (e.g., luciferase) upon AR activation. nih.gov
Table 6.1: Summary of DHDOC Activity on Androgen Receptor in Cellular Assays
| Cell Line Type | Precursor Compound | Key Enzyme | Observed Effect | Reference |
|---|
In addition to its effects on the androgen receptor, DHDOC is also recognized as an agonist of the Progesterone (B1679170) Receptor (PR). wikipedia.org As an endogenous progestogen, its ability to bind to and activate the PR can influence progesterone-mediated signaling pathways. wikipedia.org Research in this area utilizes cell lines expressing the PR to characterize the progestogenic activity of DHDOC. These investigations are crucial for understanding the compound's role in contexts where PR signaling is significant, such as in breast cancer and the central nervous system. nih.govyoutube.com For instance, studies on the related compound 5α-dihydroprogesterone (DHP) show that it can modulate cellular responses, indicating the importance of 5α-reduced progesterone metabolites in biological systems. nih.gov
Cellular Uptake and Intracellular Concentration Studies of DHDOC
Understanding the mechanisms of cellular uptake and the resulting intracellular concentrations of DHDOC is fundamental to interpreting its biological effects. While specific kinetic studies on DHDOC uptake are not extensively detailed in the public literature, its detection within clinical prostate cancer tissues confirms its ability to enter and accumulate in cells. nih.gov
The use of 5α-Dihydrodeoxycorticosterone-d7 is paramount in these types of studies. When researchers aim to quantify the amount of endogenous DHDOC taken up by cultured cells from their medium, a known quantity of DHDOC-d7 is added to the cell lysate during the extraction process. Because the deuterated standard is chemically identical to the endogenous compound but has a higher mass, it can be distinguished by a mass spectrometer. This allows it to serve as a reference point to correct for any loss of the target analyte during sample preparation and analysis, thereby enabling highly accurate quantification of the DHDOC that has entered the cell.
Enzyme Expression and Activity Studies in Cultured Cells
The cellular concentration and activity of DHDOC are tightly regulated by the expression and activity of metabolic enzymes. DHDOC is synthesized from its precursor, 11-deoxycorticosterone (DOC), by the action of 5α-reductase enzymes. nih.govwikipedia.org
The metabolism of DHDOC in cell models can be significantly altered by both genetic modifications and exposure to external environmental factors.
Genetic Manipulation: Cellular models allow for direct investigation into the role of specific enzymes through genetic manipulation. For example, by using techniques like siRNA to silence the gene for 5α-reductase type 1 (SRD5A1) or by creating cell lines that overexpress it, researchers can definitively establish its role in DHDOC synthesis. nih.gov Such studies have confirmed that SRD5A1 is a key enzyme responsible for converting DOC into the active androgen, DHDOC, in prostate cancer cells. nih.gov
Environmental Factors: The metabolic pathways involving DHDOC can also be influenced by environmental factors, such as the presence of enzyme inhibitors or specific cell culture conditions.
Enzyme Inhibitors: Compounds that inhibit 5α-reductase, like finasteride (B1672673) and dutasteride, can be studied in cell-based assays to determine their effect on DHDOC production. nih.gov By treating cells with the precursor DOC and an inhibitor, researchers can measure the subsequent reduction in DHDOC levels, confirming the inhibitor's efficacy and impact on this specific metabolic pathway.
Culture Conditions: Factors within the cellular microenvironment, such as nutrient availability, can also play a role. For example, studies on other steroids have shown that conditions like serum starvation can alter steroid metabolism in cancer cell lines. sigmaaldrich.com
Table 6.2: Factors Influencing DHDOC Metabolism in Cell Models
| Factor Type | Specific Factor | Cell Model System | Effect on DHDOC Pathway | Reference |
|---|---|---|---|---|
| Genetic | Overexpression of SRD5A1 | Human cell lines | Increased conversion of DOC to DHDOC | nih.govnih.gov |
| Genetic | Silencing of SRD5A1 | Human cell lines | Decreased conversion of DOC to DHDOC | nih.gov |
| Environmental | 5α-reductase inhibitors (e.g., Finasteride) | Human cell lines | Inhibition of DHDOC synthesis from DOC | nih.gov |
Future Directions in Research on 5α Dihydrodeoxycorticosterone D7
Development of Novel Synthetic Routes for Broader Labeling Applications
The utility of deuterated steroids is intrinsically linked to their synthesis. Current methods for preparing deuterium-labeled steroids often involve multi-step procedures. nih.govnih.gov Future research will likely focus on developing more efficient, regioselective, and versatile synthetic routes for DHDOC-d7 and other labeled steroids.
Key areas for development include:
Catalytic H-D Exchange: Advancements in catalysis, including the use of transition metal catalysts like rhodium and platinum, could enable direct and selective replacement of hydrogen with deuterium (B1214612) on the steroid scaffold. researchgate.net This would simplify the synthetic process and allow for the introduction of deuterium at various specific positions.
Enzymatic Synthesis: Utilizing enzymes involved in steroid metabolism could offer a highly specific method for introducing deuterium. This biocatalytic approach could lead to the synthesis of stereospecific deuterated steroids that are difficult to produce through traditional chemical synthesis.
Combinatorial Labeling: Developing synthetic strategies that allow for the introduction of varying numbers of deuterium atoms at different locations would create a suite of DHDOC tracers. These could be used in sophisticated multi-tracer studies to simultaneously track different metabolic pathways.
A review of general deuteration techniques highlights several potential strategies that could be adapted for DHDOC-d7 synthesis. nih.gov
| Synthetic Strategy | Description | Potential Advantage for DHDOC-d7 |
| Base-Catalyzed Exchange | Involves the use of a base and a deuterium source (like D₂O) to exchange protons for deuterons at acidic C-H positions. nih.gov | Simple method for introducing deuterium at specific locations, such as adjacent to carbonyl groups. |
| Metal-Catalyzed Reduction | Utilizes deuterium gas and a metal catalyst (e.g., Palladium on carbon) for the reduction of double bonds. mdpi.com | Can introduce multiple deuterium atoms in a single step with high stereospecificity. |
| Deuteride (B1239839) Reducing Agents | Employs reagents like sodium borodeuteride (NaBD₄) to reduce carbonyl groups, introducing deuterium at that position. nih.gov | A common and effective method for targeted deuterium incorporation. |
These advancements would not only make DHDOC-d7 more accessible but also expand its applicability in various research fields by providing a wider range of labeling patterns.
Integration into Multi-Omics Approaches for Comprehensive Systemic Understanding
The era of "omics" has revolutionized biology by providing a holistic view of complex systems. nih.gov Integrating DHDOC-d7 into multi-omics workflows presents a powerful strategy for understanding the systemic effects of DHDOC and its metabolic network. mdpi.comtum.de
In a typical multi-omics study, DHDOC-d7 can be administered as a metabolic tracer. Its conversion to various downstream metabolites can be tracked with high precision using mass spectrometry (metabolomics). This metabolic flux data can then be correlated with changes in gene expression (transcriptomics), protein levels (proteomics), and genomic variations (genomics). nih.gov This integrated approach can help researchers:
Identify novel enzymes and pathways involved in DHDOC metabolism.
Understand how genetic variations affect steroid metabolism and response.
Elucidate the downstream effects of DHDOC on cellular signaling and gene regulation. tum.de
Discover biomarkers for diseases related to corticosteroid dysregulation. medrxiv.org
For instance, by tracking the fate of DHDOC-d7 in a cell model, researchers could simultaneously measure which genes are turned on or off, providing a direct link between the steroid's presence and the cellular response. tum.de This approach has been successfully used to study the metabolism of other steroids and can be readily applied to DHDOC-d7. nih.gov
Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity in Research Samples
The accuracy of studies involving DHDOC-d7 is highly dependent on the analytical methods used for its detection and quantification. researchgate.net While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current gold standards, future research will benefit from ongoing advancements in analytical technology. nih.govchimia.ch
| Technique | Principle | Advantage for DHDOC-d7 Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the confident identification of compounds based on their elemental composition. nih.gov | Increases specificity and reduces interference from matrix components in complex biological samples. |
| Ultra-High Performance Liquid Chromatography (UHPLC) | Uses smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC. researchgate.net | Improves throughput and the ability to separate DHDOC-d7 from closely related isomers. |
| Two-Dimensional Chromatography (2D-LC/GC) | Employs two different separation mechanisms in series to significantly increase peak capacity and resolving power. researchgate.net | Essential for resolving complex mixtures of steroids and their metabolites in samples like urine or plasma. |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) to distinguish between endogenous and synthetic steroids. nih.govnih.gov | While typically used for carbon, similar principles could be applied to deuterium to study metabolic pathways. |
These advanced techniques will enable researchers to measure ever-lower concentrations of DHDOC-d7 and its metabolites in smaller sample volumes, which is particularly important for studies involving precious samples like cerebrospinal fluid or microdialysates. nih.govmdpi.com
Exploration of Deuterium Kinetic Isotope Effects (KIE) for Deeper Mechanistic Insights
The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. libretexts.org
By comparing the metabolic conversion rates of DHDOC and DHDOC-d7, researchers can calculate the KIE for specific enzymatic reactions. This provides invaluable information about the reaction mechanism:
A significant KIE (typically kH/kD > 2) indicates that the C-H bond cleavage is the rate-limiting step of the reaction. libretexts.orgnih.gov
The magnitude of the KIE can provide details about the geometry of the transition state. princeton.edu
For example, studying the 5α-reduction of deoxycorticosterone to DHDOC using deuterated substrates can help elucidate the precise mechanism of the 5α-reductase enzyme. nih.gov This knowledge is crucial for understanding how the enzyme functions and for designing specific inhibitors. The KIE is a powerful tool that has been widely applied in enzymology, and its application to DHDOC-d7 metabolism promises to yield fundamental insights into steroid biochemistry. nih.gov
Expanding the Application of DHDOC-d7 as a Biochemical Probe in in vitro and in vivo Animal Research Models
Beyond its role as an internal standard, DHDOC-d7 is an ideal biochemical probe for tracing the metabolic fate and distribution of DHDOC in biological systems. 5α-DHDOC itself is an endogenous neurosteroid and a positive allosteric modulator of the GABAA receptor. wikipedia.org It is synthesized from deoxycorticosterone (DOC) by the enzyme 5α-reductase. nih.govwikipedia.org
In Vitro Studies: In cell culture models, DHDOC-d7 can be used to track the uptake, subcellular localization, and metabolism of DHDOC. This can help answer questions about which cell types are most active in metabolizing this steroid and what the ultimate fate of the molecule is within the cell. For example, studies have shown that 5α-DHDOC can activate the androgen receptor in prostate cancer cells. nih.gov DHDOC-d7 could be used to trace the pathway from DOC to DHDOC within these cells to better understand this process.
In Vivo Animal Models: In animal models, DHDOC-d7 can be administered to study its pharmacokinetics (absorption, distribution, metabolism, and excretion) without the confounding signal from endogenous DHDOC. This allows for precise measurement of parameters like plasma clearance rates and tissue-specific accumulation. nih.gov For instance, researchers could investigate the rate of DHDOC synthesis in the brain under different physiological conditions, such as stress, by administering a deuterated precursor and measuring the formation of deuterated DHDOC and its metabolites like allotetrahydrodeoxycorticosterone (THDOC). nih.govnih.gov
The use of deuterated tracers like DHDOC-d7 in human and animal studies is a well-established and powerful technique for probing metabolic pathways in a dynamic way. nih.govcapes.gov.br
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the structural integrity and isotopic purity of 5α-Dihydrodeoxycorticosterone-d7?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. NMR can identify deuterium incorporation at specific positions (e.g., C-21 hydroxyl group), while HRMS quantifies isotopic purity by assessing the mass shift (+7 Da) and isotopic distribution. Batch-specific certificates of analysis (CoA) from suppliers should be cross-referenced to validate purity claims .
Q. How is this compound typically used as an internal standard in steroid quantification studies?
- Methodological Answer : The deuterated form is added to biological samples (e.g., plasma, urine) during extraction to correct for matrix effects and ionization efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical properties to the non-deuterated analyte ensure co-elution, while the mass difference allows precise quantification via isotopic dilution .
Q. What metabolic pathways involve 5α-Dihydrodeoxycorticosterone, and how does deuterium labeling aid in their study?
- Methodological Answer : As a reduced derivative of deoxycorticosterone, it participates in mineralocorticoid and glucocorticoid pathways. Deuterium labeling enables tracking of metabolic flux in vivo, particularly in studies of enzyme kinetics (e.g., 5α-reductase activity) or tissue-specific metabolism, by reducing interference from endogenous analogs during MS analysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize isotopic scrambling?
- Methodological Answer : Deuterium incorporation at specific positions (e.g., C-21) requires controlled reaction conditions, such as using deuterated solvents (e.g., D₂O) and catalysts under inert atmospheres. Post-synthesis purification via reverse-phase HPLC with deuterium-enriched mobile phases can mitigate isotopic exchange. Validation using tandem MS/MS fragmentation ensures positional accuracy .
Q. What experimental design considerations are critical when using this compound in tracer studies to investigate corticosteroid metabolism?
- Methodological Answer : Studies should include:
- Dose calibration : Ensure deuterated tracer levels do not saturate metabolic enzymes.
- Time-course sampling : Capture dynamic changes in metabolite ratios.
- Control groups : Compare with non-deuterated analogs to assess kinetic isotope effects (KIEs).
- Data normalization : Use stable isotope-labeled internal standards for absolute quantification .
Q. How should researchers address contradictions in reported binding affinities of 5α-Dihydrodeoxycorticosterone to nuclear receptors?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell vs. cell-free systems) or receptor isoform specificity. To resolve this:
- Standardize assays : Use recombinant receptor proteins and uniform buffer conditions.
- Cross-validate : Compare radioligand binding assays with surface plasmon resonance (SPR) or computational docking studies.
- Meta-analysis : Apply systematic review frameworks (e.g., Cochrane guidelines) to evaluate study heterogeneity .
Q. What strategies improve the detection sensitivity of this compound in low-abundance biological matrices?
- Methodological Answer : Enhance sensitivity via:
- Derivatization : Use pentafluorobenzyl or dansyl chloride derivatives to boost ionization efficiency in MS.
- Microsampling : Employ dried blood spots or micro-volume LC columns to concentrate analytes.
- Background subtraction : Use high-resolution mass spectrometers (e.g., Orbitrap) to differentiate isotopic peaks from matrix noise .
Methodological Rigor and Data Interpretation
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?
- Methodological Answer :
- Feasible : Pilot studies should confirm deuterated compound stability under experimental conditions.
- Novel : Focus on understudied pathways, such as its role in non-classical tissues (e.g., brain, adipose).
- Ethical : Adhere to institutional guidelines for handling deuterated compounds and animal/human protocols.
- Relevant : Align with broader goals like elucidating corticosteroid-related pathologies (e.g., hypertension, PCOS) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using deuterated steroids?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to account for saturation effects. Bootstrap resampling can address small sample sizes, while mixed-effects models adjust for inter-individual variability in metabolic rates. Normalization to internal standards reduces technical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
